3-[(2-Ethoxyacetyl)amino]benzoic acid
Description
3-[(2-Ethoxyacetyl)amino]benzoic acid (CAS: 23218-94-2; Molecular formula: C₁₁H₁₃NO₄; Molecular weight: 223.22 g/mol) is a benzoic acid derivative substituted at the meta position with an ethoxyacetyl-amino group. This compound features a carboxamide linkage between the benzoic acid core and an ethoxyacetyl moiety, contributing to its unique physicochemical and biological properties. The ethoxy group enhances lipophilicity compared to hydroxylated analogs, while the carboxylic acid enables hydrogen bonding and salt formation, influencing solubility and crystallinity .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
3-[(2-ethoxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-16-7-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
XAWMZMVMSLIZPJ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)O |
Canonical SMILES |
CCOCC(=O)NC1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Ethoxyacetyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with ethoxyacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amino group of 3-aminobenzoic acid and the ethoxyacetyl group .
Industrial Production Methods
Industrial production methods for 3-[(Ethoxyacetyl)amino]benzoic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the industrial process include dichloromethane and ethanol .
Chemical Reactions Analysis
Types of Reactions
3-[(Ethoxyacetyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxyacetyl group to an ethyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of ethyl-substituted benzoic acids.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
3-[(Ethoxyacetyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Ethoxyacetyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and pain pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent groups, positional isomerism, and electronic effects (Table 1):
Table 1: Structural Comparison
Physicochemical Properties
- Lipophilicity: The dichlorophenoxy analog (LogP ~3.5) is more lipophilic than the target compound (LogP ~1.7, calculated via XLogP3 ), impacting membrane permeability.
- Solubility: The ethoxy group in the target compound reduces polarity compared to hydroxylated analogs (e.g., 3-[(3-Oxo-isobenzofuran)amino]benzoic acid), but the carboxylic acid ensures moderate aqueous solubility.
- Hydrogen Bonding : The target compound forms O–H···O and N–H···O bonds, similar to analogs like 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, but positional isomerism in the latter alters crystal packing .
Crystallographic and Supramolecular Features
- Target Compound: No crystallographic data is available in the evidence, but analogs like 3-[(3-Oxo-isobenzofuran)amino]benzoic acid crystallize in monoclinic systems (P2₁/n) with dihedral angles of 67.8° between aromatic rings .
- Schiff Base Analog : Forms S(6) intramolecular hydrogen bonds and R₂²(8) dimeric motifs via O–H···O interactions, stabilized by C–H···π stacking .
- Phenoxy Derivatives: Bulky substituents (e.g., 4-ethoxyphenoxy) disrupt planar packing, reducing crystallinity compared to the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
